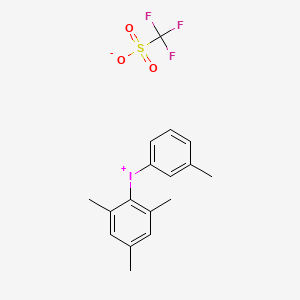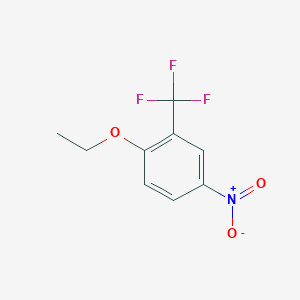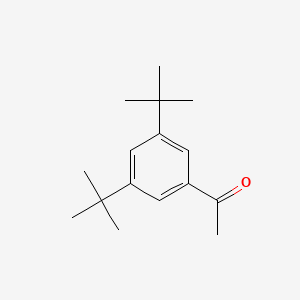
1-(3,5-Di-tert-butylphenyl)ethanone
Vue d'ensemble
Description
1-(3,5-Di-tert-butylphenyl)ethanone is an organic compound with the molecular formula C16H24O . It has a molecular weight of 232.36 .
Synthesis Analysis
The synthesis of 1-(3,5-Di-tert-butylphenyl)ethanone can be achieved through several methods. One method involves the use of 1.6 N MeLi in Et2O, which is added to a solution of the compound in tetrahydrofuran (THF) at -78°C . The mixture is stirred at room temperature for 5 hours, then poured into water and extracted with AcOEt . Another method involves the use of 3,5-di-tert-butyl benzoic acid in dry tetrahydrofuran under nitrogen at 0°C .Molecular Structure Analysis
The molecular structure of 1-(3,5-Di-tert-butylphenyl)ethanone contains a total of 41 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
1-(3,5-Di-tert-butylphenyl)ethanone has a density of 0.914 g/cm3 and a boiling point of 267.035°C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Dimerization
- Synthesis and Properties : Shaekhov et al. (2012) explored the synthesis and dimerization properties of a related compound, dibutyl (3,5 di tert butyl 4 oxo 2,5 cyclohexadienylidenemeth yl)phosphonate. This study contributes to understanding the chemical properties and potential applications in organic synthesis (Shaekhov et al., 2012).
Electrochemical Studies
- Electrochemical Oxidation : Nematollahi and Shayani-jam (2006) investigated the electrochemical oxidation of 3,5-di-tert-butylcatechol, a compound structurally similar to 1-(3,5-Di-tert-butylphenyl)ethanone. This study is significant for understanding the electrochemical behaviors and potential applications in energy storage or conversion systems (Nematollahi & Shayani-jam, 2006).
Phase Equilibrium Research
- Solid-Liquid Phase Equilibrium : Li et al. (2019) conducted research on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, providing insights into the solubility and phase behavior of similar compounds in various solvents. This is crucial for process design in pharmaceutical and chemical industries (Li et al., 2019).
Catalysis and Ligand Studies
- Catalysis and Ligand Behavior : Chianese et al. (2009) described the synthesis and catalytic activity of benzimidazolium chlorides with varying N-substituents, including 3,5-di-tert-butylphenyl. These compounds are relevant for catalytic applications, especially in ketone hydrosilylation (Chianese et al., 2009).
Pharmaceutical and Toxicological Research
- Metabolism Study : Douch and Smith (1971) studied the metabolism of Butacarb, a compound containing the 3,5-di-tert-butylphenyl group. This research is relevant for understanding the metabolic pathways and potential environmental or healthimpacts of chemicals with similar structures (Douch & Smith, 1971).
Environmental and Analytical Chemistry
- Photocatalytic Degradation : Sakkas et al. (2007) conducted a study on the photocatalytic degradation of salbutamol using titanium dioxide, which is relevant for environmental cleanup and pollution control. The research can offer insights into the degradation pathways of similar organic compounds (Sakkas et al., 2007).
Organometallic Chemistry
- Transition Metal Complexes : Sellmann et al. (1993) researched the formation of transition metal complexes with sulfur ligands, including those with a 3,5-di-tert-butylphenyl group. This research contributes to the field of organometallic chemistry and the development of new materials (Sellmann et al., 1993).
Material Science and Polymer Chemistry
- Antioxidant Analysis : Fries and Püttmann (2002) analyzed the antioxidant 3,5-di-tert-butyl-4-hydroxy-toluene (BHT), a structurally related compound to 1-(3,5-Di-tert-butylphenyl)ethanone, in water. This study is significant for understanding the environmental fate and behavior of antioxidants used in food and plastic industries (Fries & Püttmann, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,5-ditert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSMQEXDKGEYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441095 | |
| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Di-tert-butylphenyl)ethanone | |
CAS RN |
1756-31-6 | |
| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



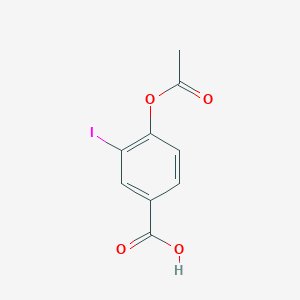
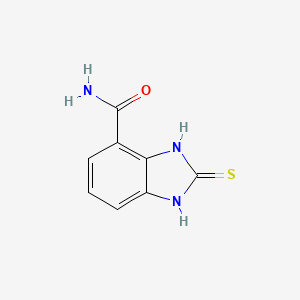
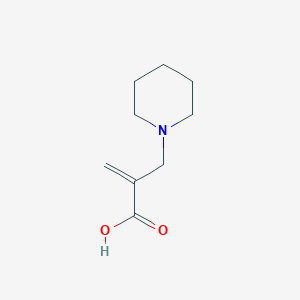
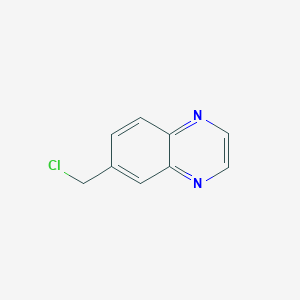
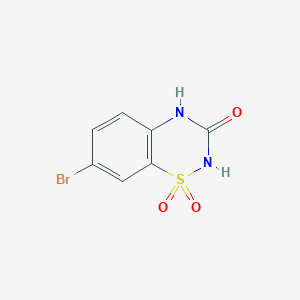
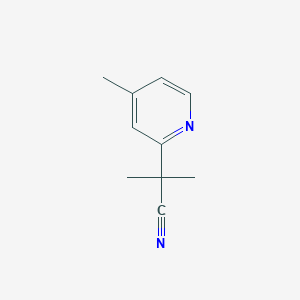
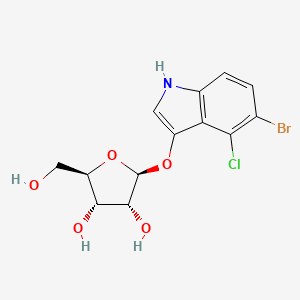
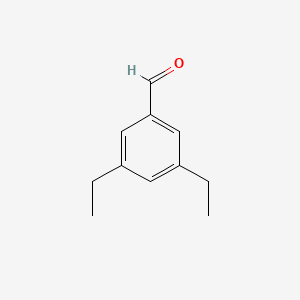
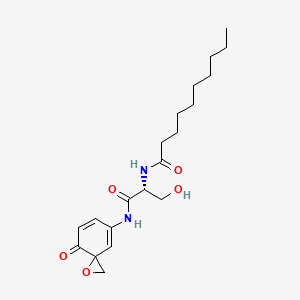

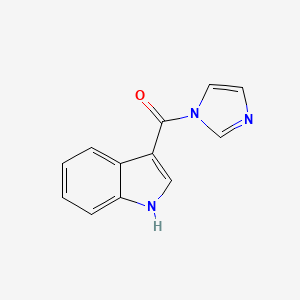
![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)
